molecular formula C12H10N2O3 B8500118 3-Nitro-4-(4-methoxyphenyl)pyridin

3-Nitro-4-(4-methoxyphenyl)pyridin

Cat. No. B8500118
M. Wt: 230.22 g/mol
InChI Key: RJFIBAKUXWMYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(4-methoxyphenyl)pyridin is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4-(4-methoxyphenyl)pyridin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(4-methoxyphenyl)pyridin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitro-4-(4-methoxyphenyl)pyridin

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-nitropyridine

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3

InChI Key

RJFIBAKUXWMYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxyphenylboronic acid (24.54 g), 4-chloro-3-nitropyridine hydrochloride (26.24 g), Pd(Ph3P)4 (4 g) and K2CO3 (111 g) were combined in DME (500 mL). The reaction was heated to reflux for 10 hours. After the mixture cooled down to room temperature, it was poured into saturated aqueous NH4OAc (500 mL) solution. The aqueous phase was extracted with EtOAc (3×200 mL). The combined extract was concentrated to give a residue which was purified using silica gel chromatography (10% to 30% EtOAc/PE) to afford 10.6 g of Precursor 1, 3-Nitro-4-(4-methoxyphenyl)pyridine. MS m/z: (M+H)+ calcd for C12H11N2O3: 231.08; found 231.02. HPLC retention time: 1.07 minutes (column B).
Quantity
24.54 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step Two
Name
Quantity
111 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six

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